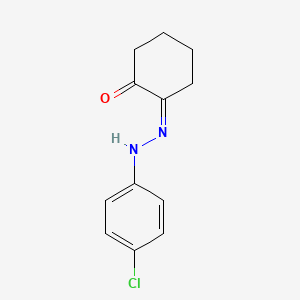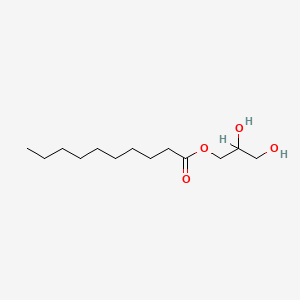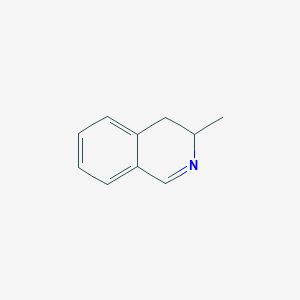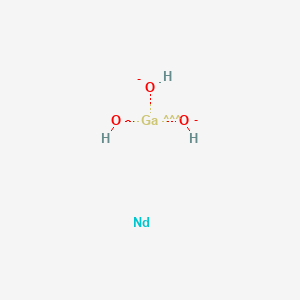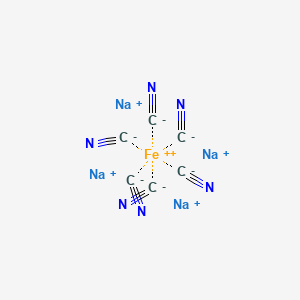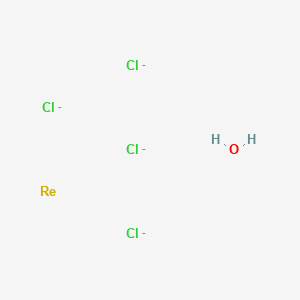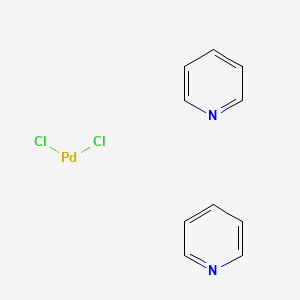
NICKEL(II) HYDROXIDE CARBONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) hydroxide carbonate, also known as nickel carbonate hydroxide, is an inorganic compound with the formula Ni₂(CO₃)(OH)₂. It is a green crystalline solid that is often used in various industrial and scientific applications due to its unique chemical properties. This compound is particularly noted for its role in electrochemical and catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(II) hydroxide carbonate can be synthesized through several methods. One common approach involves the reaction of nickel(II) chloride with sodium carbonate and water, resulting in the formation of this compound, sodium chloride, and carbon dioxide . Another method includes the hydrothermal synthesis, where nickel salts are reacted with carbonate sources under high temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through a surfactant-free solution method. This involves the reaction of nickel salts with carbonate ions in an aqueous solution, followed by precipitation and filtration . This method is favored for its simplicity and efficiency in producing high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Nickel(II) hydroxide carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to nickel metal under certain conditions.
Substitution: It reacts with acids to form nickel salts and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Often requires reducing agents like hydrogen gas or carbon monoxide.
Substitution: Acids like hydrochloric acid or sulfuric acid are commonly used.
Major Products Formed:
Oxidation: Nickel(III) oxide or nickel oxyhydroxide.
Reduction: Metallic nickel.
Substitution: Nickel salts (e.g., nickel chloride) and carbon dioxide.
Aplicaciones Científicas De Investigación
Nickel(II) hydroxide carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and materials.
Biology: Investigated for its potential in biological systems, particularly in enzyme mimetics and bio-catalysis.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of rechargeable batteries, supercapacitors, and electrochromic devices.
Mecanismo De Acción
The mechanism by which nickel(II) hydroxide carbonate exerts its effects is primarily through its electrochemical properties. In catalytic applications, it facilitates redox reactions by alternating between different oxidation states of nickel. This compound enhances the efficiency of electron transfer processes, making it valuable in energy storage and conversion technologies .
Comparación Con Compuestos Similares
Nickel(II) hydroxide carbonate can be compared with other nickel compounds such as:
Nickel(II) hydroxide (Ni(OH)₂): Similar in structure but lacks the carbonate component.
Nickel(II) carbonate (NiCO₃): Contains only the carbonate ion and is used in ceramics and as a precursor for nickel catalysts.
Nickel(III) oxide (Ni₂O₃): An oxidized form of nickel used in various oxidation reactions.
Uniqueness: this compound is unique due to its combination of hydroxide and carbonate ions, which imparts distinct electrochemical properties and makes it suitable for specialized applications in catalysis and energy storage .
Propiedades
Número CAS |
12011-78-8 |
|---|---|
Fórmula molecular |
CH4Ni3O7 |
Peso molecular |
304.12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


